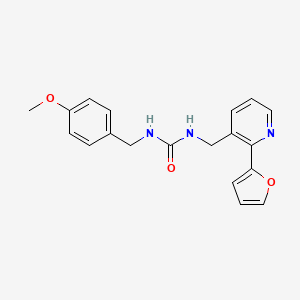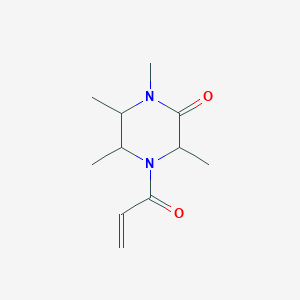
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a furan ring, a pyridine ring, and a urea moiety, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(Furan-2-yl)pyridine, which is then subjected to a series of reactions to introduce the urea and methoxybenzyl groups.
-
Step 1: Synthesis of 2-(Furan-2-yl)pyridine
Reagents: Furan-2-carbaldehyde, 3-pyridylboronic acid
Conditions: Palladium-catalyzed Suzuki coupling reaction
-
Step 2: Formation of the Urea Derivative
Reagents: 2-(Furan-2-yl)pyridine, 4-methoxybenzyl isocyanate
Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,5-dione derivatives
Reduction: Piperidine derivatives
Substitution: Various substituted benzyl ureas
Scientific Research Applications
Chemistry: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is used as a building block in organic synthesis, enabling the creation of more complex molecules for material science and catalysis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities, including anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique structure allows for its use in the development of novel materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism by which 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may bind to specific receptors or enzymes, modulating their activity. The furan and pyridine rings facilitate interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
- 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-hydroxybenzyl)urea
- 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-chlorobenzyl)urea
Uniqueness: 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-8-6-14(7-9-16)12-21-19(23)22-13-15-4-2-10-20-18(15)17-5-3-11-25-17/h2-11H,12-13H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKYYMRDMMJWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B2448765.png)


![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)
![1-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2448771.png)
![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)
![Methyl 2-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2448778.png)

![3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2448780.png)


